molecular formula C17H27NO4S B5692222 (3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol

(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol

Cat. No. B5692222
M. Wt: 341.5 g/mol
InChI Key: BDGMPAWPIPDFSB-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol is a chemical compound with a molecular formula C18H29NO4S. It is commonly known as EMD 57033 and is used in scientific research applications.

Mechanism of Action

The mechanism of action of (3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol involves its binding to the dopamine D1-like receptor subtype. This binding blocks the activity of dopamine at the receptor, thereby reducing the rewarding effects of drugs of abuse. It also affects the release of dopamine in the brain, which can have implications for the treatment of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol are primarily related to its effects on the dopamine system in the brain. It has been shown to reduce the release of dopamine in the brain, which can have implications for the treatment of Parkinson's disease and schizophrenia. It also reduces the rewarding effects of drugs of abuse, which can have implications for the treatment of addiction.

Advantages and Limitations for Lab Experiments

The advantages of using (3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol in lab experiments include its selectivity for the dopamine D1-like receptor subtype and its ability to reduce the rewarding effects of drugs of abuse. However, its limitations include its potential for off-target effects and its limited efficacy in certain applications.

Future Directions

For the use of (3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol in scientific research include its further investigation for its potential as a treatment for Parkinson's disease and schizophrenia. It may also be investigated for its potential as a treatment for addiction and other psychiatric disorders. Additionally, further research may be conducted to improve its selectivity and efficacy in lab experiments.

Synthesis Methods

The synthesis of (3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol involves the reaction of 4-ethylbenzenesulfonyl chloride with 3-methyl-4-piperidone in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2-methoxyethylamine to yield (3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol.

Scientific Research Applications

(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol is used in scientific research applications as a selective antagonist of the dopamine D1-like receptor subtype. It has been shown to be effective in reducing the rewarding effects of drugs of abuse such as cocaine and amphetamine. It has also been investigated for its potential as a treatment for Parkinson's disease and schizophrenia.

properties

IUPAC Name

(3R,4R)-1-(4-ethylphenyl)sulfonyl-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-4-15-5-7-16(8-6-15)23(20,21)18-11-9-17(19,10-12-22-3)14(2)13-18/h5-8,14,19H,4,9-13H2,1-3H3/t14-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGMPAWPIPDFSB-RHSMWYFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(C(C2)C)(CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CC[C@]([C@@H](C2)C)(CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.